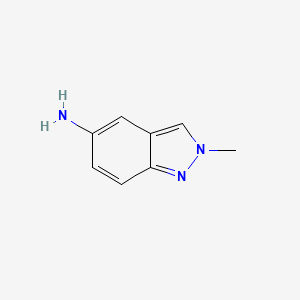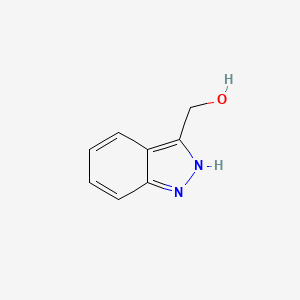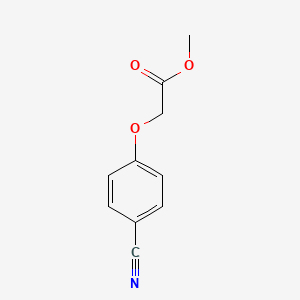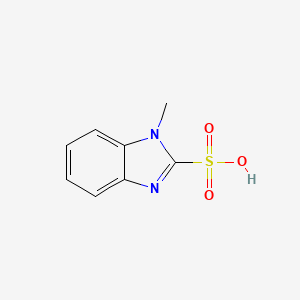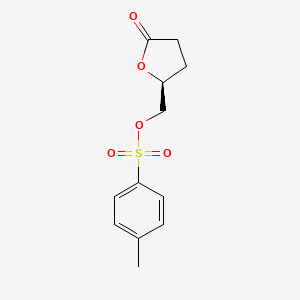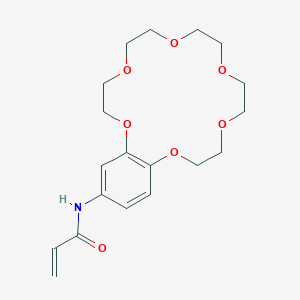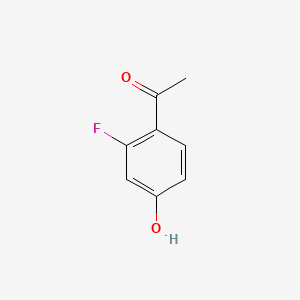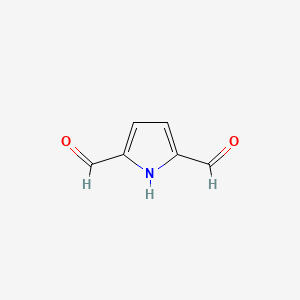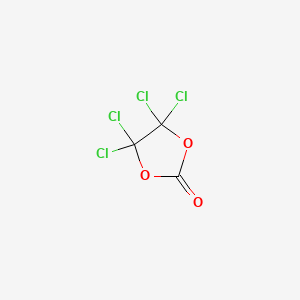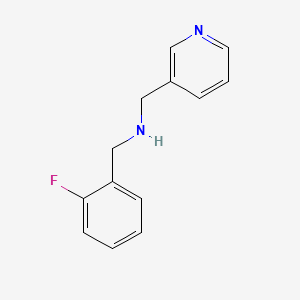
(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine
説明
Synthesis Analysis
The synthesis of fluorinated compounds like “(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine” has been a topic of interest in recent years . A diverse series of imine linked 1,2,3-triazole hybrids has been synthesized via Cu(I)-promoted click reaction . The structural characterization of the synthesized triazole hybrids was accomplished using various spectral techniques .科学的研究の応用
Fluorescent Sensors for Metal Ions
One prominent application of derivatives of "(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine" is in the development of fluorescent sensors for metal ions. For instance, a Zn(2+) fluorescent sensor derived from 2-(pyridin-2-yl)benzoimidazole, showcasing Zn(2+)-specific emission shifts and enhancement, demonstrates the potential of these compounds in ratiometric sensing and intracellular imaging capabilities (Liu et al., 2009).
Catalysts in Chemical Syntheses
Derivatives have been used as catalysts, highlighting their significance in enhancing chemical reactions. The synthesis and application of palladacycles from ligands based on indole core, including benzyl-(1-pyridin-2-ylmethyl-1H-indol-3-ylmethylene)amine, have demonstrated their utility as efficient catalysts for Suzuki–Miyaura coupling and allylation of aldehydes (Singh et al., 2017).
Coordination Polymers
The compound and its derivatives have found applications in the formation of coordination polymers. Studies on silver(I) coordination polymers using dicompartmental N,N-donor ligands show the influence of anion on network structure, demonstrating the versatility of these compounds in materials science (Chakraborty et al., 2013).
Fluorescent Probes for Biological Applications
In the realm of biological applications, derivatives of "this compound" have been utilized as fluorescent probes. Notably, the development of midrange affinity fluorescent Zn(II) sensors of the Zinpyr family for biological imaging applications signifies the role of these compounds in biochemistry and medical research (Nolan et al., 2006).
作用機序
Mode of Action
Based on its structural similarity to other benzyl-pyridine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Result of Action
The molecular and cellular effects of (2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine’s action are currently unknown
生化学分析
Biochemical Properties
(2-Fluoro-benzyl)-pyridin-3-ylmethyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as NADPH oxidase . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to changes in cellular redox states and signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of soluble guanylyl cyclase (sGC), leading to changes in cyclic GMP levels and subsequent effects on smooth muscle tone . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules such as enzymes and receptors. For instance, it can bind to the active site of NADPH oxidase, inhibiting its activity and reducing the production of reactive oxygen species . Additionally, it can activate or inhibit other enzymes, leading to changes in metabolic pathways and cellular responses. These interactions can also result in alterations in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biological activities. Studies have shown that prolonged exposure to this compound can result in sustained changes in cellular redox states and gene expression profiles . These long-term effects are important for understanding the potential therapeutic applications and safety of this compound.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects such as reducing oxidative stress and inflammation. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing toxicity. These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, it can influence the activity of enzymes involved in the metabolism of reactive oxygen species, such as superoxide dismutase and catalase . These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular redox states and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles where it exerts its effects . Understanding these transport mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Additionally, its localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins. These localization patterns are important for understanding the precise mechanisms of action and potential therapeutic applications of this compound.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1-pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-13-6-2-1-5-12(13)10-16-9-11-4-3-7-15-8-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYHMXRWVISSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CN=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101239627 | |
| Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500221-74-9 | |
| Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500221-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2-Fluorophenyl)methyl]-3-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101239627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


